molecular formula C10H10F2O2 B1413020 Methyl 2,4-difluoro-6-methylphenylacetate CAS No. 1806334-69-9

Methyl 2,4-difluoro-6-methylphenylacetate

Cat. No. B1413020
M. Wt: 200.18 g/mol
InChI Key: UJUVIRCBCWWRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-difluoro-6-methylphenylacetate (DFMPA) is a fluorinated organic compound that has a wide range of applications in scientific research. It has been used in a variety of different experiments and studies, from biochemical and physiological effects to applications in lab experiments.

Mechanism Of Action

Methyl 2,4-difluoro-6-methylphenylacetate acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, Methyl 2,4-difluoro-6-methylphenylacetate can increase the levels of acetylcholine in the body, leading to increased nerve impulses and improved cognitive function.

Biochemical And Physiological Effects

Methyl 2,4-difluoro-6-methylphenylacetate has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have a protective effect on the liver and kidney, as well as a protective effect against oxidative stress. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, and to be beneficial in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Methyl 2,4-difluoro-6-methylphenylacetate has several advantages for use in lab experiments. It is relatively stable, non-toxic, and has a low cost. Additionally, it is easy to synthesize and can be used in a variety of different experiments. However, there are also some limitations to using Methyl 2,4-difluoro-6-methylphenylacetate in lab experiments. It is not very soluble in water, and its effects on the human body have not been fully studied.

Future Directions

There are a number of possible future directions for the use of Methyl 2,4-difluoro-6-methylphenylacetate in scientific research. It could be used to further investigate the effects of fluorinated compounds on the environment, as well as their potential use as pharmaceuticals. Additionally, further studies could be conducted to investigate the effects of Methyl 2,4-difluoro-6-methylphenylacetate on the human body, including its potential toxicity and effects on the nervous system. Finally, Methyl 2,4-difluoro-6-methylphenylacetate could be used to investigate the potential use of fluorinated compounds as therapeutic agents.

Scientific Research Applications

Methyl 2,4-difluoro-6-methylphenylacetate has been used in a variety of different scientific research applications. It has been used to study the effects of fluorinated compounds on the environment and to investigate the potential use of fluorinated compounds as pharmaceuticals. Additionally, Methyl 2,4-difluoro-6-methylphenylacetate has been used in studies of the effects of fluorinated compounds on the human body, including the potential for toxicity and the effects on the nervous system.

properties

IUPAC Name

methyl 2-(2,4-difluoro-6-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6-3-7(11)4-9(12)8(6)5-10(13)14-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUVIRCBCWWRCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-difluoro-6-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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